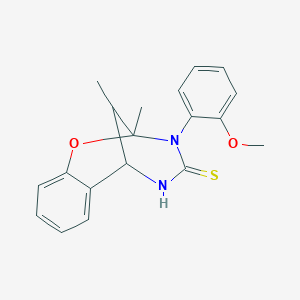
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide” is a complex organic compound. It contains a cycloheptyl group (a seven-membered cycloalkane ring), a dimethylamino group (which contains nitrogen), and an oxalamide group (which contains oxygen, nitrogen, and carbonyl groups). This suggests that it could have interesting chemical properties .
Scientific Research Applications
Fluorescent Sensing and Logic Gates
A study on 2,7-Bis(4-dimethylaminophenyl)-9-(cycloheptatrienylidene)fluorene demonstrates its utility as a fluorescent sensor for pH or pyridinium halide, incorporating ratiometric methods and an NOR logic gate for a tunable two-input/multi-output system based on a single molecule. This highlights the potential of related compounds in the development of advanced sensing technologies and logic gate systems at the molecular level (Zixing Wang et al., 2005).
Antitumor Agents
Research involving N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), an analogue with polyamine functionality, reveals its role as a new class of antitumor agents. The study focuses on its mechanism of inducing programmed cell death (PCD) in tumor cells, suggesting the importance of polyamine catabolism pathways in cancer therapy. This underscores the potential of structurally similar compounds in selective cytotoxic activity against cancer cells (H. Ha et al., 1997).
DNA-binding and Antimicrobial Activities
A novel synthesis approach resulted in N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a methodology applicable to anthranilic acid derivatives and oxalamides. This suggests the utility of similar compounds in synthesizing key intermediates for further biochemical applications, potentially including antimicrobial and DNA-binding functionalities (V. Mamedov et al., 2016).
Anticancer Activities
Binuclear copper(II) complexes bridged by an oxalamide ligand demonstrated potent anticancer activities against human hepatocellular carcinoma and lung adenocarcinoma cell lines. The research emphasizes the role of metal coordination complexes with oxalamide ligands in cancer therapy, potentially offering a pathway to develop new anticancer drugs (Xiao-Wen Li et al., 2012).
properties
IUPAC Name |
N'-cycloheptyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-23(2)18-13-11-16(12-14-18)8-7-15-21-19(24)20(25)22-17-9-5-3-4-6-10-17/h11-14,17H,3-10,15H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKOPQRSPUIPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)



![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

